6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-octyl-4(3H)-pyrimidinone
Description
Properties
IUPAC Name |
4-hydroxy-2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-5-octyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4/c1-3-4-5-6-7-8-9-14-15(24)19-18(20-16(14)25)22-17(26)13(10-11-23)12(2)21-22/h21,23H,3-11H2,1-2H3,(H2,19,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJUPHDBKRDCHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(N=C(NC1=O)N2C(=O)C(=C(N2)C)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-octyl-4(3H)-pyrimidinone is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various biological effects observed in recent studies.
- Molecular Formula : C18H28N4O4
- Molecular Weight : 364.44 g/mol
- CAS Number : 210417-20-2
Biological Activity Overview
The biological activities of this compound are largely derived from its structural components, particularly the pyrazole and pyrimidine moieties, which are known for their diverse pharmacological properties.
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of various pyrazole derivatives, including those similar to this compound. For instance:
- Mechanism : Pyrazole derivatives have been shown to inhibit key proteins involved in tumor progression, such as BRAF(V600E) and EGFR, contributing to their effectiveness against cancer cell lines like MCF-7 and MDA-MB-231 .
| Compound | Activity | IC50 (μM) |
|---|---|---|
| PYZ19 | COX-II Inhibition | 5.01 |
| PYZ20 | COX-II Inhibition | 0.33 |
2. Anti-inflammatory Activity
The compound exhibits significant anti-inflammatory properties:
- Inhibition of COX Enzymes : Similar compounds have demonstrated strong inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, some pyrazole derivatives showed >70% inhibition against COX-II with IC50 values comparable to established anti-inflammatory drugs like Celecoxib .
3. Antimicrobial Activity
Research indicates that pyrazole derivatives possess antimicrobial properties:
- Mechanism : Certain derivatives disrupt bacterial cell membranes, leading to cell lysis. This has been evidenced by studies on pyrazole-based peptidomimetics that exhibited potent anti-biofilm activity against various pathogens .
Structure–Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Hydroxyl Group : The presence of a hydroxyl group enhances solubility and may contribute to increased bioavailability.
- Pyrazole Ring : The pyrazole moiety is crucial for the antitumor and anti-inflammatory activities, as it interacts with various biological targets.
- Octyl Chain : The hydrophobic octyl chain may facilitate membrane penetration, enhancing the compound's overall efficacy.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Antitumor Study :
- Anti-inflammatory Study :
Comparison with Similar Compounds
Key Observations:
Electron Effects : Trifluoromethyl groups () enhance metabolic stability and electron-withdrawing properties, whereas hydroxyethyl (target) may improve aqueous solubility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-octyl-4(3H)-pyrimidinone?
- Methodology : Utilize a multi-step condensation approach, starting with functionalized pyrazole and pyrimidinone precursors. For example, coupling 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole derivatives with substituted pyrimidinones under microwave-assisted conditions to enhance reaction efficiency and yield . Confirm intermediate purity via HPLC and monitor reaction progress using thin-layer chromatography (TLC) with UV detection.
Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound?
- Methodology :
- ¹H/¹³C NMR : Assign signals for the pyrimidinone ring (e.g., C=O at ~165–170 ppm) and pyrazole moiety (C=O at ~160 ppm). The 2-hydroxyethyl group will show characteristic splitting patterns for –CH₂–OH protons (~3.5–4.0 ppm) .
- IR : Confirm hydroxyl (O–H stretch at ~3200–3500 cm⁻¹) and carbonyl (C=O at ~1650–1750 cm⁻¹) groups. Compare with structurally similar compounds like 5-hydroxy-2-[4-(1H-tetrazol-5-yl)phenyl]pyrimidin-4(3H)-one to validate assignments .
Q. What are the critical purity assessment protocols for this compound?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities ≤0.1%.
- Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values.
- Melting Point : Compare with literature values (e.g., analogs like ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate show sharp melting points >200°C) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side-product formation during pyrimidinone-pyrazole coupling?
- Methodology :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. Avoid protic solvents that may hydrolyze sensitive groups.
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate coupling, as demonstrated in ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate syntheses .
- Temperature Control : Maintain 60–80°C to balance reaction rate and selectivity. Higher temperatures risk decarboxylation or ring-opening .
Q. What analytical approaches address contradictions in solubility data reported for this compound?
- Methodology :
- Solubility Profiling : Conduct equilibrium solubility studies in buffered solutions (pH 1.2–7.4) using UV spectrophotometry. Compare with analogs like 3-methylpyrazolone derivatives, which exhibit pH-dependent solubility due to hydroxyl and carbonyl groups .
- Molecular Dynamics Simulations : Model solvation free energy to predict solubility trends and validate experimental data .
Q. How do substituents on the pyrazole ring influence the compound’s bioactivity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modified substituents (e.g., replacing 2-hydroxyethyl with trifluoromethyl) and screen for antimicrobial or anti-inflammatory activity. For example, 2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone showed enhanced bioactivity in preliminary assays .
- Molecular Docking : Map interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using PyMOL or AutoDock .
Q. What environmental impact assessment strategies are applicable to this compound?
- Methodology :
- Degradation Studies : Perform photolysis/hydrolysis experiments under simulated environmental conditions (e.g., UV light, pH 5–9). Monitor degradation products via LC-MS.
- Ecotoxicology : Use Daphnia magna or algal assays to evaluate acute toxicity. Compare with structurally related compounds like 4-acetylpyrazole, which show moderate aquatic toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
